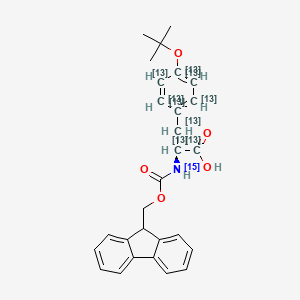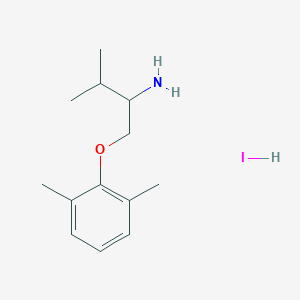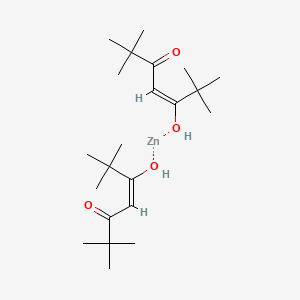
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is an organometallic compound that features zinc coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) typically involves the reaction of zinc salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add 2,2,6,6-tetramethyl-3,5-heptanedione along with a base like sodium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the zinc complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other coordinating ligands under appropriate conditions.
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the existing ligands.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Various ligands, including phosphines and amines, can be used to form new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the zinc center.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films, which have applications in electronics, optics, and catalysis.
Biological Studies: It is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:
Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.
Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.
Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) can be compared with other metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): This compound has similar coordination properties but different redox behavior due to the presence of copper instead of zinc.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II): Used in the deposition of lead oxide thin films, this compound has different applications and safety considerations compared to the zinc complex.
The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) lies in its stability, versatility in various applications, and the specific properties imparted by the zinc center.
Eigenschaften
Molekularformel |
C22H40O4Zn |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+; |
InChI-Schlüssel |
MLHSFTRXWHJIHL-ORWWTJHYSA-N |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

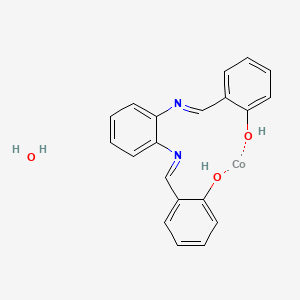


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
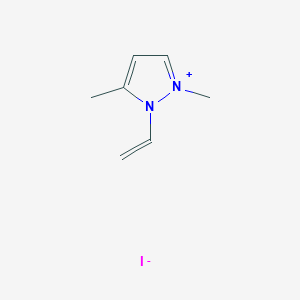

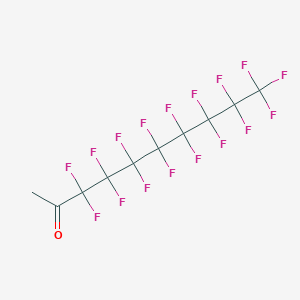

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
